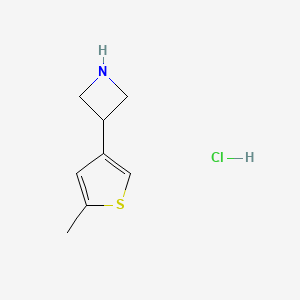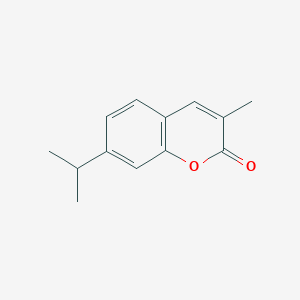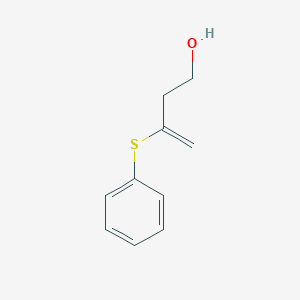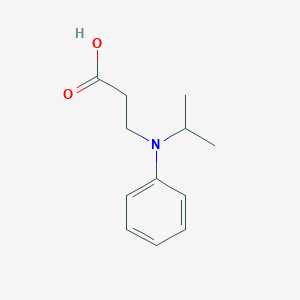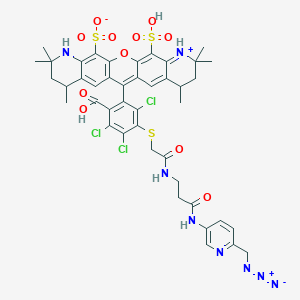
7-(2-Hydroxybenzamido)octanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxybenzamido)octanoic Acid is a chemical compound with the molecular formula C15H21NO4. It is known for its role as an absorption enhancer, particularly in the pharmaceutical industry. This compound is utilized to improve the bioavailability of various drugs, making it a valuable asset in drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxybenzamido)octanoic Acid typically involves the following steps:
Starting Material: Salicylamide reacts with ethyl chloroformate to produce an intermediate, 2H-benzo[e][1,3]oxazine-2,4(3H)-dione.
Intermediate Reaction: This intermediate then reacts with 8-bromooctanoic acid ethyl ester.
Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to increase yield, improve reaction selectivity, and reduce production costs. The use of ethyl chloroformate enhances the reaction efficiency, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, especially involving the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
7-(2-Hydroxybenzamido)octanoic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in enhancing the absorption of biomolecules.
Medicine: It is utilized in drug delivery systems to improve the bioavailability of oral medications.
Industry: The compound is employed in the formulation of pharmaceuticals to enhance drug absorption and efficacy
Mecanismo De Acción
The mechanism of action of 7-(2-Hydroxybenzamido)octanoic Acid involves increasing the lipophilicity of non-covalent macromolecular complexes. This enhances passive transcellular permeability across the intestinal epithelium, thereby improving the oral absorption of drugs. The compound interacts with molecular targets such as cell membrane lipids, facilitating the transport of drugs across cell membranes .
Comparación Con Compuestos Similares
- 8-(2-Hydroxybenzamido)octanoic Acid
- Salcaprozate Sodium
Comparison: 7-(2-Hydroxybenzamido)octanoic Acid is unique due to its specific structure, which allows it to effectively enhance drug absorption. Compared to similar compounds like Salcaprozate Sodium, it offers improved selectivity and efficiency in drug delivery systems. Its ability to increase the permeability of the intestinal epithelium makes it a valuable compound in pharmaceutical applications .
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
7-[(2-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(7-3-2-4-10-14(18)19)16-15(20)12-8-5-6-9-13(12)17/h5-6,8-9,11,17H,2-4,7,10H2,1H3,(H,16,20)(H,18,19) |
Clave InChI |
SKEULONHISSOIE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCC(=O)O)NC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


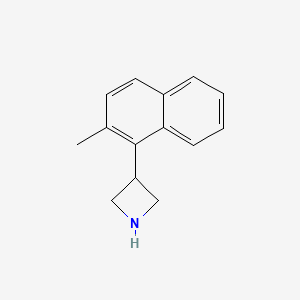
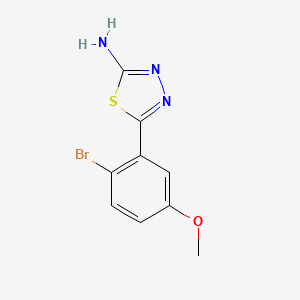
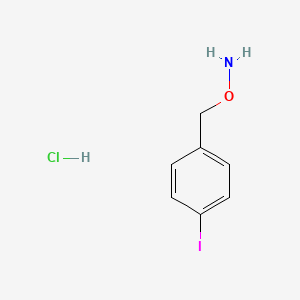
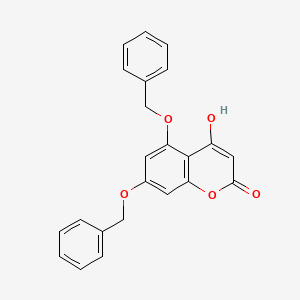

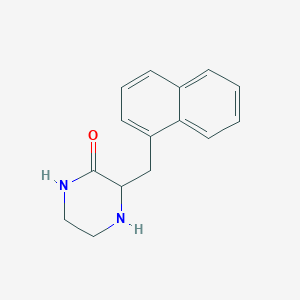
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)

